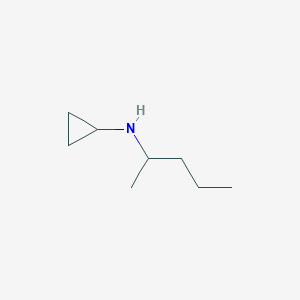

N-(Pentan-2-YL)cyclopropanamine

描述

N-(Pentan-2-YL)cyclopropanamine is a secondary amine featuring a cyclopropane ring substituted with a pentan-2-yl group. Its molecular formula is C₈H₁₇N (cyclopropane: C₃H₅, pentan-2-yl: C₅H₁₁, amine: NH), with a molecular weight of 127.23 g/mol.

While direct synthesis data for this compound is absent in the provided evidence, analogous cyclopropanamine derivatives (e.g., aromatic-substituted variants) are synthesized via palladium-catalyzed coupling or hydrogenation over platinum catalysts . For this compound, plausible routes include:

- Reductive amination of cyclopropanamine with pentan-2-one.

- Nucleophilic substitution between cyclopropanamine and a pentan-2-yl halide.

Potential applications include pharmacological intermediates, given the use of similar amines in mitochondrial ATP inhibitors and other bioactive molecules.

属性

分子式 |

C8H17N |

|---|---|

分子量 |

127.23 g/mol |

IUPAC 名称 |

N-pentan-2-ylcyclopropanamine |

InChI |

InChI=1S/C8H17N/c1-3-4-7(2)9-8-5-6-8/h7-9H,3-6H2,1-2H3 |

InChI 键 |

REMPMHLNCTVJCL-UHFFFAOYSA-N |

规范 SMILES |

CCCC(C)NC1CC1 |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Variations

The table below compares N-(Pentan-2-YL)cyclopropanamine with structurally related cyclopropanamine derivatives:

Key Observations:

Stability: Aromatic nitro groups (e.g., in ) may decompose under heat to release toxic gases (e.g., NOₓ), whereas alkyl-substituted variants like the target compound are likely more stable. Synthetic Complexity: Aromatic derivatives often require specialized catalysts (e.g., Pd, Pt) , while alkyl-substituted amines may be synthesized via simpler routes.

Biological Relevance: Compounds like N-(5-(Diethylamino)pentan-2-yl)pyridin-2-amine () are used in mitochondrial inhibitors, suggesting that alkyl-cyclopropanamines could serve as bioactive scaffolds.

Physicochemical Properties

- Solubility: The pentan-2-yl group’s hydrophobicity may reduce water solubility compared to polar derivatives (e.g., nitrophenyl or cyano-substituted amines in ).

- Boiling Point : Estimated to be lower than aromatic analogs due to weaker intermolecular forces (e.g., absence of π-π stacking).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。